molecular formula C17H18N4O B14226104 [2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-yl](piperidin-1-yl)methanone CAS No. 827316-88-1

[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-yl](piperidin-1-yl)methanone

Cat. No.: B14226104
CAS No.: 827316-88-1
M. Wt: 294.35 g/mol
InChI Key: MEOGRKDERLIMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone is a synthetic organic compound that features a unique combination of pyrazole, indole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting from a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a ketone.

    Coupling Reaction: The pyrazole and indole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Piperidine Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the pyrazole ring using reducing agents like sodium borohydride (NaBH4).

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the pyrazole ring may produce dihydropyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Discovery: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone
  • 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone

Uniqueness

The uniqueness of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

827316-88-1

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

piperidin-1-yl-[2-(1H-pyrazol-5-yl)-1H-indol-5-yl]methanone

InChI

InChI=1S/C17H18N4O/c22-17(21-8-2-1-3-9-21)12-4-5-14-13(10-12)11-16(19-14)15-6-7-18-20-15/h4-7,10-11,19H,1-3,8-9H2,(H,18,20)

InChI Key

MEOGRKDERLIMCS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=C3)C4=CC=NN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.